2-(2-Bromphenyl)-2-oxoessigsäure

Übersicht

Beschreibung

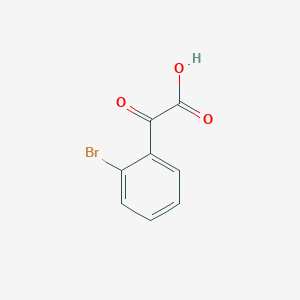

2-(2-Bromophenyl)-2-oxoacetic acid is a brominated aromatic compound that is structurally related to various haloacetic acids and bromophenyl derivatives. These compounds are of interest due to their potential applications and roles in different chemical contexts, including water treatment byproducts and pharmaceutical intermediates. The related compounds have been studied for their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of bromophenyl derivatives, such as 2-(3-Bromo-4-methoxyphenyl)acetic acid, involves regioselective bromination, which can be achieved with high yields. For instance, the synthesis of a related compound was performed using bromine in acetic acid, resulting in an 84% yield . This suggests that similar synthetic strategies could be applicable for the synthesis of 2-(2-Bromophenyl)-2-oxoacetic acid, with the potential for high efficiency and selectivity.

Molecular Structure Analysis

Molecular structure analysis of bromophenyl derivatives reveals significant insights into their geometry and electronic properties. For example, the methoxy group in 2-(3-Bromo-4-methoxyphenyl)acetic acid is nearly coplanar with the phenyl ring, while the acetic acid substituent is significantly tilted . Ab initio and DFT calculations have been used to determine molecular energies and atomic charge distributions in related compounds, such as 2-Amino-1(4-Bromo-phenyl)-5-oxo-4, 5-dihydro-1-H-pyrrole-3-carboxylic acid ethyl ester, providing a theoretical basis for understanding the molecular structure . These methods could be applied to 2-(2-Bromophenyl)-2-oxoacetic acid to gain a detailed understanding of its structure.

Chemical Reactions Analysis

The reactivity of bromophenyl derivatives can be influenced by the presence of electron-withdrawing or electron-donating substituents. For instance, the Br atom is electron-withdrawing, which can affect the compound's reactivity in chemical reactions . The study of haloacetic acids, including bromoacetic acids, in water contaminants also provides insights into their reactivity and stability under various conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl derivatives and haloacetic acids are crucial for their practical applications. High-performance ion chromatography-tandem mass spectrometry has been used to analyze haloacetic acids in water, demonstrating the importance of sensitive detection methods for these compounds . Additionally, ion chromatography-inductively coupled plasma mass spectrometry has been developed for the determination of bromate and bromoacetic acids in water, highlighting the need for robust analytical techniques to monitor these substances .

Wissenschaftliche Forschungsanwendungen

Organische Synthese

2-(2-Bromphenyl)-2-oxoessigsäure: ist ein wertvolles Zwischenprodukt in der organischen Synthese. Es kann zur Synthese einer Vielzahl heterocyclischer Verbindungen verwendet werden, die für die Entwicklung von Arzneimitteln von entscheidender Bedeutung sind. Beispielsweise dient es als Vorläufer bei der Synthese von 2-Oxopiperazinen, die in vielen bioaktiven Molekülen vorkommen .

Wirkmechanismus

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that the compound may interact with organoboron reagents and palladium catalysts in these reactions .

Mode of Action

It’s known that similar compounds can catalyze the formation of amide bonds from amines and carboxylic acids . This process promotes greener amidations of carboxylic acids and amines in catalytic amounts, avoiding the need for preactivation of the carboxylic acid or use of coupling reagents .

Biochemical Pathways

In the context of suzuki–miyaura cross-coupling reactions, the compound may participate in pathways involving the formation of carbon-carbon bonds .

Result of Action

It’s known that similar compounds can catalyze the formation of amide bonds , suggesting that the compound may facilitate the formation of new chemical bonds in certain reactions.

Action Environment

It’s known that the success of suzuki–miyaura cross-coupling reactions, in which similar compounds are used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Safety and Hazards

Zukünftige Richtungen

Given the growing interest in boronic acids in medicinal chemistry, especially after the discovery of the drug bortezomib, it is expected that the studies with boronic acids, including 2-(2-Bromophenyl)-2-oxoacetic acid, will be extended in order to obtain new promising drugs . The introduction of a boronic acid group to bioactive molecules has shown to improve the already existing activities .

Eigenschaften

IUPAC Name |

2-(2-bromophenyl)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCGITRTXBFIXCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

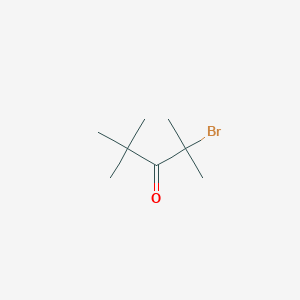

C1=CC=C(C(=C1)C(=O)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401130 | |

| Record name | 2-(2-bromophenyl)-2-oxoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26767-16-8 | |

| Record name | 2-(2-bromophenyl)-2-oxoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-bromophenyl)methyl]-4,4-dimethyl-5H-1,3-oxazole](/img/structure/B1275756.png)

![5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde](/img/structure/B1275761.png)